molecular formula C11H10ClNO2 B14325854 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one CAS No. 98258-81-2

2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one

Cat. No.: B14325854
CAS No.: 98258-81-2
M. Wt: 223.65 g/mol
InChI Key: LZNBQPGLJLURLV-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is an indole derivative, a class of compounds known for their significant biological activities. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one typically involves the reaction of 1-methoxyindole with chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .

Properties

CAS No.

98258-81-2

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-chloro-1-(1-methoxyindol-3-yl)ethanone

InChI

InChI=1S/C11H10ClNO2/c1-15-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3

InChI Key

LZNBQPGLJLURLV-UHFFFAOYSA-N

Canonical SMILES

CON1C=C(C2=CC=CC=C21)C(=O)CCl

Origin of Product

United States

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